Aminopyrazole-4-carboxamide vs. Pyrazolopyrimidine Scaffolds
This compound's core scaffold was specifically chosen to replace the pyrazolopyrimidine scaffold in Bumped Kinase Inhibitors (BKIs) to engineer greater selectivity and mitigate off-target toxicity [1]. The decision to use 5-aminopyrazole-4-carboxamide over pyrazolopyrimidine was based on its ability to maintain potency against the target kinase (CDPK1) while reducing promiscuous inhibition of human kinases [2].
| Evidence Dimension | Scaffold selection for BKI development |
|---|---|
| Target Compound Data | Scaffold used to create potent and selective inhibitors of CDPK1 |
| Comparator Or Baseline | Pyrazolopyrimidine scaffold |
| Quantified Difference | Selective CDPK1 inhibition with improved safety profile; specific IC50 values not available for the parent scaffold but derived analogs show low nanomolar potency (e.g., BKI-1708 IC50 = 120 nM for T. gondii) [3]. |
| Conditions | Scaffold comparison in the context of developing selective CDPK1 inhibitors for Toxoplasma gondii and Cryptosporidium parvum [1]. |
Why This Matters
Selecting this specific scaffold over alternatives like pyrazolopyrimidine provides a known, research-validated path to creating potent antiparasitic agents with potentially lower toxicity, a critical advantage for drug discovery programs.
- [1] Zhang, Z., et al. '5-Aminopyrazole-4-carboxamide was used as an alternative scaffold to substitute for the pyrazolopyrimidine of a known 'bumped kinase inhibitor' to create selective inhibitors of calcium-dependent protein kinase-1 from both Toxoplasma gondii and Cryptosporidium parvum.' ACS Med. Chem. Lett., 2014, 5, 1, 40–44. View Source
- [2] Murphy, R. C., et al. 'Discovery of Potent and Selective Inhibitors of CDPK1 from C. parvum and T. gondii.' ACS Med. Chem. Lett., 2010, 1, 7, 331–335. View Source
- [3] Imhof, D., et al. 'Efficacy of the bumped kinase inhibitor BKI-1708 against the cyst-forming apicomplexan parasites Toxoplasma gondii and Neospora caninum in vitro and in experimentally infected mice.' International Journal for Parasitology: Drugs and Drug Resistance, 2024, 24, 100534. View Source
